Product packaging for Spiro[3.3]heptan-2-amine(Cat. No.:CAS No. 1255099-41-2)

Spiro[3.3]heptan-2-amine

Cat. No.: B1444731
CAS No.: 1255099-41-2
M. Wt: 111.18 g/mol
InChI Key: LGPCTMRNPRKHPR-UHFFFAOYSA-N
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Description

Contextual Significance of Spirocyclic Systems in Contemporary Chemistry

Spirocycles, which are ring systems where two rings are fused by a single atom, are gaining prominence in modern drug discovery and materials science. bldpharm.com Their inherent three-dimensionality offers a significant advantage over flat aromatic systems, allowing for more specific interactions with biological targets like proteins. tandfonline.com This unique spatial arrangement can lead to improved properties such as:

Enhanced Metabolic Stability and Solubility: The sp³-rich character of spirocycles often leads to better water solubility and metabolic stability compared to their aromatic counterparts. tandfonline.comontosight.ai

Increased Molecular Complexity and Novelty: Spirocyclic scaffolds provide a pathway to novel chemical entities with unique shapes, which is crucial for developing new drugs and materials. ontosight.airesearchgate.net This complexity can lead to higher selectivity for biological targets and the opportunity to secure intellectual property. bldpharm.comresearchgate.net

Improved Pharmacokinetic Properties: The rigid nature of spirocycles can reduce the conformational flexibility of a molecule, which can be advantageous for binding to specific receptor sites and improving pharmacokinetic profiles. bldpharm.comdiva-portal.org

The number of sp³ hybridized carbons in a molecule, often measured by the Fsp³ value, is a key indicator of its complexity. A higher Fsp³ value, as is common in spirocycles, is associated with a greater likelihood of success in clinical development. bldpharm.com

Rationale for Focused Research on Spiro[3.3]heptane-2-amine

The specific focus on Spiro[3.3]heptan-2-amine stems from its potential as a versatile building block. Its spiro[3.3]heptane core provides a rigid and well-defined three-dimensional structure, while the amine group offers a reactive handle for further chemical modifications. This combination makes it an attractive starting point for synthesizing a wide range of more complex molecules with potential applications in various fields.

Researchers are particularly interested in how the spiro[3.3]heptane framework can serve as a bioisostere for commonly used ring systems like benzene. chemrxiv.orgresearchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. Replacing a flat phenyl ring with a three-dimensional spiro[3.3]heptane core can lead to patent-free drug analogs with potentially improved properties. chemrxiv.orgresearchgate.net

Overview of Academic Research Trajectories for Spiro[3.3]heptane-2-amine

Current research on this compound and its derivatives is following several key trajectories:

Synthesis of Novel Derivatives: A primary focus is on developing efficient and scalable synthetic routes to produce this compound and its derivatives. diva-portal.org This includes methods like [2+2] cycloadditions and double substitution reactions. diva-portal.org The ability to introduce various functional groups onto the spiro[3.3]heptane scaffold is crucial for exploring its full potential. diva-portal.org For instance, the synthesis of 2,6-disubstituted spiro[3.3]heptanes is an active area of investigation. diva-portal.org

Medicinal Chemistry Applications: A significant portion of the research is dedicated to exploring the use of this compound derivatives in drug discovery. Studies have shown that incorporating the spiro[3.3]heptane core into existing drugs can lead to analogs with retained or even enhanced activity. For example, analogs of the anticancer drug Vorinostat, where the phenyl ring was replaced with a spiro[3.3]heptane core, showed high activity against cancer cell lines. Derivatives are also being investigated for their potential as STAT3 inhibitors for cancer treatment and for their activity against tuberculosis. google.comnih.gov

Materials Science Applications: The unique structural and electronic properties of spiro compounds make them interesting for materials science. ontosight.ai Research is exploring the use of spiro[3.3]heptane derivatives in the development of new materials, such as hole-transporting materials for perovskite solar cells. rsc.org The synthesis of spiro[3.3]heptane-2,6-dispirofluorene based materials has shown promise in this area. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B1444731 Spiro[3.3]heptan-2-amine CAS No. 1255099-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.3]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPCTMRNPRKHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733061
Record name Spiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-41-2
Record name Spiro[3.3]heptan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255099-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Spiro 3.3 Heptane 2 Amine and Its Derivatives

Historical Context of Spiro[3.3]heptane Core Synthesis

The exploration of spiro[3.3]heptane chemistry dates back to the early 20th century. One of the pioneering syntheses in this area was reported by H. Fecht in 1907. wikipedia.org His work described the preparation of a spiro[3.3]heptane dicarboxylic acid, which became known as Fecht's acid. wikipedia.org This early approach was modeled after similar work on spiropentane (B86408) and involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide, establishing a foundational method for constructing the spiro[3.3]heptane core. wikipedia.org

Foundational Synthetic Approaches to the Spiro[3.3]heptane Scaffold

The principal synthetic routes to the spiro[3.3]heptane framework can be broadly categorized into cycloaddition reactions and double substitution reactions. diva-portal.org These methods focus on the construction of the strained cyclobutane (B1203170) rings that constitute the spirocyclic system.

[2+2] cycloaddition reactions are a prominent method for forming the cyclobutane rings of the spiro[3.3]heptane system. diva-portal.org These strategies typically involve the reaction of an alkene with a ketene (B1206846) or a ketene equivalent.

A widely used approach for constructing the spiro[3.3]heptane skeleton involves the successive [2+2] cycloaddition of dichloroketene (B1203229) to olefins. diva-portal.orgnih.gov This multi-step synthesis can produce the desired spiro compounds, although often with low to moderate yields requiring chromatographic purification. diva-portal.org

Dichloroketene is highly reactive and is typically generated in situ for these reactions. Common methods for its preparation include:

Dehydrohalogenation: Using a base like triethylamine (B128534) to eliminate HCl from dichloroacetyl chloride. diva-portal.org

Dehalogenation: Using activated zinc, such as a zinc-copper couple, to remove chlorine from trichloroacetyl chloride. diva-portal.orggoogle.com

The zinc halide byproduct from the dehalogenation method can sometimes induce side reactions, such as the polymerization of olefins. To mitigate this, phosphorus oxychloride can be added, which is thought to complex with the zinc halide. diva-portal.org A general scheme for this cycloaddition is the reaction of dichloroketene with an appropriate alkene to form a dichlorocyclobutanone intermediate, which can then be used to build the second ring. nih.gov For example, the cycloaddition of dichloroketene with an O-silylated 2-(hydroxymethyl)cyclobutene derivative is a key step in forming the spirocyclic scaffold. nih.gov

Thermal [2+2] cycloaddition reactions between alkenes and ketenes are another established route for preparing the spiro[3.3]heptane core. diva-portal.org While [2+2] cycloadditions are generally considered thermally forbidden by the Woodward-Hoffmann rules, the reaction involving a ketene is an exception. youtube.com This is due to the specific orbital symmetry of the ketene, which allows for a favorable thermal reaction pathway. youtube.com The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene. youtube.com This method provides a direct route to cyclobutanone (B123998) rings, which are integral to the spiro[3.3]heptane structure. diva-portal.orgnih.gov

Cycloaddition Strategy Reactants Key Features Reference
Dichloroketene CycloadditionDichloroketene + OlefinIn situ generation of dichloroketene; yields can be low to moderate. diva-portal.org
Thermal CycloadditionKetene + AlkeneThermally allowed exception to Woodward-Hoffmann rules. diva-portal.orgyoutube.com

The construction of the spiro[3.3]heptane core can be achieved through cyclization via double substitution reactions. diva-portal.org This approach involves the reaction between a tetra-electrophilic substrate and a bis-nucleophilic reagent. diva-portal.org A classic example is the synthesis of Fecht's acid, which utilizes the tetra-electrophile pentaerythritol tetrabromide and the bis-nucleophile diethyl malonate. diva-portal.orgwikipedia.org This multi-step synthesis strategy can offer higher turnover and yields compared to some cycloaddition methods, and often simplifies purification by avoiding the need for chromatography. diva-portal.org More recent developments have employed this strategy by using double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or malonate diesters with 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives to form the second ring of the spiro[3.3]heptane system. chemrxiv.org

Reactant Type Example Compound Role Reference
Tetra-electrophilePentaerythritol tetrabromideProvides the central spiro carbon and four electrophilic sites. diva-portal.orgwikipedia.org
Bis-nucleophileDiethyl malonateAttacks two electrophilic sites to form one of the cyclobutane rings. diva-portal.orgwikipedia.org
Bis-electrophile1,1-bis(bromomethyl)cyclobutaneProvides two electrophilic sites for the second ring closure. chemrxiv.org
NucleophileTosylmethyl isocyanide (TosMIC)Acts as a nucleophile to form the second cyclobutane ring. chemrxiv.org

Spiro[3.3]heptan-2-one and its substituted derivatives are key intermediates in the synthesis of functionalized spiro[3.3]heptanes, including spiro[3.3]heptan-2-amine. nih.govgoogle.comresearchgate.net The carbonyl group of the ketone is a versatile functional handle that allows for a variety of chemical transformations. google.com

Spiro[3.3]heptan-2-one as a Precursor in Synthesis

Preparation of Spiro[3.3]heptan-2-ones

The synthesis of the spiro[3.3]heptane core containing a ketone functionality is a critical first step. A common and effective method involves a [2+2] cycloaddition reaction followed by reductive dechlorination. This strategy typically starts with the reaction of an appropriate alkene with dichloroketene, which can be generated in situ from reagents like trichloroacetyl chloride and an activated zinc catalyst.

The resulting dichlorinated cyclobutanone intermediate is then subjected to a reduction step to remove the chlorine atoms. This is often achieved using zinc dust in a suitable solvent, such as acetic acid or ammonium (B1175870) chloride solution. nih.govnih.gov This two-step process constructs the strained four-membered ring system and installs the ketone group at the 2-position of the spiro[3.3]heptane framework.

For instance, the synthesis of 5-(((tert-butyldiphenylsilyl)oxy)methyl)spiro[3.3]heptan-2-one was achieved by reacting an exocyclic methylene (B1212753) cyclobutane with dichloroketene, followed by reductive dechlorination using zinc and ammonium chloride, yielding the desired spirocyclic ketone. nih.gov

Derivatization of Ketone Functionality

With the spiro[3.3]heptan-2-one scaffold in hand, the next crucial transformation is the introduction of the amine group. The most direct and widely used method for converting a ketone to an amine is reductive amination . This process involves two key steps: the reaction of the ketone with an amine source to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine.

The reaction can be performed in a single pot by mixing the ketone, an amine source (such as ammonia (B1221849), ammonium salts, or a protected amine), and a reducing agent. The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to reduce the imine intermediate. Common reagents for this purpose include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂, Pd/C)

The reaction is typically carried out under weakly acidic conditions, which facilitate the formation of the imine intermediate by catalyzing the dehydration step. This methodology provides a versatile route to primary, secondary, or tertiary amines depending on the amine source used.

Stereoselective and Asymmetric Synthesis of Spiro[3.3]heptane-2-amine Scaffolds

Controlling the stereochemistry at the C2 position of the spiro[3.3]heptane ring is essential for developing chiral drug candidates. Asymmetric synthesis aims to produce a single enantiomer of the target amine, which can be achieved through several strategies, including the use of chiral auxiliaries and enantioselective catalysis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

In the context of spiro[3.3]heptane synthesis, a modified Strecker reaction using a chiral auxiliary has proven effective. nih.gov This approach involves reacting the spiro[3.3]heptan-2-one with a chiral amine, such as an Ellman's sulfinamide (tert-butanesulfinamide), and a cyanide source (e.g., trimethylsilyl (B98337) cyanide). The chiral sulfinamide directs the nucleophilic addition of the cyanide to one face of the intermediate imine, leading to the formation of a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the enantiomerically enriched α-amino acid, which can be further converted to this compound. Research has shown that Ellman's sulfinamide provides adducts that are stable and more amenable to chromatographic separation compared to other auxiliaries. nih.gov

Enantioselective Catalysis in Spiro[3.3]heptane Synthesis

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to asymmetric synthesis. Biocatalysis, which employs enzymes as catalysts, has emerged as a powerful tool for this purpose.

For the synthesis of chiral this compound, two main enzymatic strategies are particularly relevant:

Asymmetric Ketone Reduction: A prochiral spiro[3.3]heptan-2-one can be reduced to a chiral alcohol using a ketoreductase (KRED) enzyme. These enzymes, often used with a cofactor like NADPH, can exhibit high enantioselectivity, providing access to either the (R)- or (S)-alcohol. nih.gov The resulting chiral alcohol can then be converted into the corresponding amine via standard functional group interconversions (e.g., mesylation followed by substitution with an azide (B81097) and reduction) with stereochemical control.

Asymmetric Reductive Amination: A more direct route involves the use of imine reductases (IREDs) or other aminases. researchgate.net In this one-pot reaction, the spiro[3.3]heptan-2-one is mixed with an amine donor (like ammonia or an alkylamine) in the presence of the enzyme. The enzyme catalyzes both the formation of the imine and its highly enantioselective reduction to the final chiral amine. researchgate.net Identifying enantiodivergent IREDs can provide access to both enantiomers of the target amine with high stereoselectivity. researchgate.net

Isolation and Stereochemical Assignment of Enantiomers and Diastereomers

When a synthesis produces a mixture of stereoisomers (enantiomers or diastereomers), their separation and the determination of their absolute configuration are necessary.

Isolation:

Diastereomers , which have different physical properties, can often be separated using standard chromatographic techniques like column chromatography on silica (B1680970) gel. nih.gov

Enantiomers , which have identical physical properties in a non-chiral environment, require chiral separation methods. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using columns with a chiral stationary phase are the most common and effective techniques for separating enantiomers on both analytical and preparative scales.

Stereochemical Assignment: The absolute configuration of the isolated stereoisomers must be unambiguously determined. Several methods are available:

X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. If a single crystal of the compound or a suitable crystalline derivative can be obtained, X-ray diffraction analysis provides a direct three-dimensional structure. nih.gov

NMR Spectroscopy: For diastereomers, Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine relative stereochemistry by analyzing the spatial proximity of different protons. researchgate.net

Comparison with Standards: If an authentic, stereochemically pure sample is available, its properties (e.g., retention time on a chiral column, optical rotation) can be compared to the synthesized sample.

Advanced Synthetic Strategies for Functionalized Spiro[3.3]heptane-2-amine

Modern synthetic chemistry seeks to develop more efficient and versatile routes to complex molecules. For the spiro[3.3]heptane-2-amine scaffold, advanced strategies focus on late-stage functionalization, allowing for the rapid generation of diverse analogs from a common intermediate.

One such advanced strategy is enzymatic C–H functionalization . This approach utilizes engineered enzymes to selectively oxidize unactivated C–H bonds at specific positions on the molecule. For example, engineered variants of the cytochrome P450BM3 enzyme have been shown to hydroxylate the spiro[3.3]heptane core at distal positions with high regio- and enantioselectivity. acs.orgacs.org

By applying this methodology to a pre-existing spiro[3.3]heptane derivative (such as an N-protected amine or an amide), it is possible to introduce a hydroxyl group onto the rigid scaffold. This newly installed functional group can then serve as a handle for further chemical modifications, enabling the synthesis of tri-functionalized spiro[3.3]heptane motifs that would be difficult to access through traditional de novo synthesis. acs.org This late-stage functionalization strategy greatly enhances the synthetic utility of the this compound core for creating diverse molecular libraries for drug discovery.

Convergent Synthetic Methodologies

Convergent synthesis, a strategy that involves the separate synthesis of fragments of a complex molecule followed by their assembly, offers significant advantages in terms of efficiency and flexibility. This approach has been successfully applied to the synthesis of functionalized spiro[3.3]heptane derivatives.

A notable example is the convergent synthesis of 6-fluoro- and 6,6-difluorospiro[3.3]heptane-derived building blocks. researchgate.net This strategy utilizes a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which is then elaborated in a series of steps to construct the spirocyclic core. researchgate.net This method allows for the preparation of a large array of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks on a multigram scale. researchgate.net

In contrast, divergent synthetic approaches have also been employed, starting from a common precursor to generate a library of regio- and stereoisomers. For instance, a practical divergent synthesis of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been reported. nih.gov This method begins with an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative and employs key steps such as dichloroketene addition or Meinwald oxirane rearrangement to construct the second cyclobutane ring, depending on the desired substitution pattern. researchgate.net

The choice between convergent and divergent strategies often depends on the specific target molecules and the desired diversity of the final products. Convergent syntheses are often more efficient for the production of a specific target in larger quantities, while divergent syntheses are well-suited for the generation of compound libraries for screening purposes.

Introduction of Diverse Functional Groups (e.g., trifluoromethyl, methoxy (B1213986), fluoro)

The introduction of specific functional groups onto the spiro[3.3]heptane scaffold is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. Significant research has been dedicated to developing methods for incorporating fluorine-containing groups and alkoxy moieties.

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com A practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed. mdpi.comthieme-connect.de This method starts from a commercially available cyclobutanone derivative and proceeds through a key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, which can be prepared on a 0.5 kg scale. mdpi.comthieme-connect.de The spiro[3.3]heptane core is then constructed via double alkylation of tosylmethyl isocyanide (TosMIC) or a malonate diester on a scale of up to 120 g. mdpi.comthieme-connect.de This approach provides access to a wide range of mono- and bifunctional spiro[3.3]heptane derivatives, including alcohols, amines, boronate esters, carboxylic acids, and amino acids. mdpi.comthieme-connect.de

Fluoro Group: The introduction of fluorine atoms can significantly impact the conformation and electronic properties of a molecule. New non-flattened amino group-containing building blocks and their fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized. researchgate.net These syntheses have addressed the challenge of deoxofluorination of sterically hindered carbonyl groups, which proceeds via an intermediate carbocation. researchgate.net

Methoxy Group: The methoxy (-OCH3) group can influence a molecule's polarity and hydrogen bonding capacity. A scalable, linear six-step route has been developed to access a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which serves as a versatile platform for further functionalization. nih.gov The synthesis begins with 3-oxocyclobutane-1-carboxylic acid and involves a Wittig olefination, reduction, and benzyl (B1604629) protection to yield an exocyclic alkene. nih.gov Subsequent epoxidation, Corey-Chaikovsky epoxide expansion, and deprotection complete the synthesis of the spirocyclic core. nih.gov

The following table summarizes the key features of the synthetic methods for introducing these functional groups:

Functional GroupKey Starting Material/IntermediateScaleKey Features
Trifluoromethyl 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane0.5 kg (intermediate), 120 g (core)Double alkylation of TosMIC or malonate diester
Fluoro Sterically hindered carbonyl precursors-Deoxofluorination via an intermediate carbocation
Methoxy 3-Oxocyclobutane-1-carboxylic acid-Six-step linear sequence; versatile platform

Scalable Synthetic Protocols

The ability to scale up the synthesis of spiro[3.3]heptane-2-amine and its derivatives is critical for their application in drug discovery and development. Several research groups have focused on developing practical and scalable synthetic routes.

As mentioned previously, the synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been successfully scaled up, with the key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, prepared on a 0.5 kg scale in a single run. mdpi.comthieme-connect.dediva-portal.org The subsequent construction of the spiro[3.3]heptane core via double alkylation has been achieved on up to a 120 g scale. mdpi.comthieme-connect.dediva-portal.org This demonstrates the feasibility of producing these valuable building blocks in significant quantities.

Similarly, a concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane has been reported. nih.govresearchgate.net This route is amenable to both library synthesis and large-scale production. researchgate.net The methodology has been applied to the synthesis of a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes through Pd-catalyzed amination reactions. nih.gov

Furthermore, a practical and scalable two-step process has been developed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic drug candidate. mdpi.com This process was demonstrated on a 100 g scale with an isolated yield of 87% and a final product purity of >99%. mdpi.com

These examples highlight the successful development of robust and scalable synthetic protocols for various spiro[3.3]heptane derivatives, paving the way for their broader application in medicinal chemistry.

Compound ClassScale of Key Intermediate/Final ProductReported YieldReference
6-(Trifluoromethyl)spiro[3.3]heptane derivatives0.5 kg (intermediate), 120 g (core)- mdpi.comthieme-connect.dediva-portal.org
2,6-Diazaspiro[3.3]heptane derivatives-High yield researchgate.netnih.govresearchgate.net
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane100 g87% mdpi.com

Flow Chemistry Applications in Spiro[3.3]heptane-2-amine Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise reaction control, and amenability to automation and scalability. While specific applications of flow chemistry for the direct synthesis of this compound are not extensively documented, the principles and demonstrated successes in the synthesis of other complex spirocyclic and heterocyclic compounds strongly support its potential in this area.

Flow chemistry has been successfully employed in the total synthesis of complex natural products like spirocyclic polyketides. These syntheses often involve multiple steps and the handling of hazardous reagents, where the enclosed and controlled environment of a flow reactor provides significant safety benefits. The ability to telescope reaction sequences in flow, where the output of one reactor directly feeds into the next without intermediate purification, can dramatically increase efficiency and reduce waste.

The modular nature of flow chemistry systems allows for easy scalability by either increasing the reactor size or by "numbering-up," where multiple reactors are run in parallel. This flexibility is highly advantageous for producing quantities of material required for preclinical and clinical studies. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities compared to batch processes.

Given the multi-step nature and potential for hazardous reagents in the synthesis of functionalized spiro[3.3]heptanes, flow chemistry presents a promising avenue for developing safer, more efficient, and scalable manufacturing processes for these important building blocks. The successful application of flow technology to the synthesis of other azaspirocycles further underscores its potential for the preparation of this compound and its derivatives. researchgate.net

Conformational Analysis and Stereochemistry of Spiro 3.3 Heptan 2 Amine

Structural Rigidity and Conformational Restriction

The spiro[3.3]heptane scaffold, the core of Spiro[3.3]heptan-2-amine, is characterized by its notable structural rigidity. nih.gov This rigidity arises from the fusion of two cyclobutane (B1203170) rings through a single shared carbon atom, the spiro center. This arrangement significantly limits the conformational freedom of the molecule compared to more flexible acyclic or larger ring systems. google.com The four-membered rings within this structure are inherently strained, which contributes to a well-defined and conformationally restricted geometry. nih.gov

This conformational restriction is a key feature in medicinal chemistry, where it can be exploited to improve the potency and selectivity of drug candidates by locking a molecule into a bioactive conformation. nih.gov The spirocyclic nature of the spiro[3.3]heptane system ensures that the substituents on the rings have a fixed spatial relationship to one another. researchgate.net

Spiro Configuration and Stereochemical Properties

The stereochemistry of spiro[3.3]heptane derivatives is particularly noteworthy due to the potential for axial chirality. researchgate.netstackexchange.com Even in the absence of traditional chiral centers (a carbon atom with four different substituents), substituted spiro[3.3]heptanes can be chiral. This arises from the non-planar arrangement of the two rings, which are orthogonal to each other.

For a disubstituted spiro[3.3]heptane, such as a derivative of this compound, the molecule can exist as enantiomers if the substitution pattern breaks the molecule's symmetry. This is a form of axial chirality, analogous to that seen in allenes and biphenyls. stackexchange.com The stereochemical descriptors 'R' and 'S' can be assigned to these chiral spiro compounds based on the Cahn-Ingold-Prelog priority rules, considering the stereogenic spiro atom. stackexchange.comechemi.com

X-ray Crystallographic Studies of Spiro[3.3]heptane Derivatives

X-ray crystallography has been an indispensable tool for providing definitive proof of the three-dimensional structure of spiro[3.3]heptane derivatives in the solid state. These studies offer precise measurements of bond lengths, bond angles, and the puckering of the cyclobutane rings.

For instance, a study on 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane revealed that the cyclobutane rings are puckered, with dihedral angles of 12.9 (7)° and 21.2 (5)°. nih.gov Another investigation into the crystal and molecular structure of d-spiro[3.3]heptane-2,6-dicarboxylic acid at -160 °C provided its absolute configuration. wikipedia.org

These crystallographic data confirm the rigid and puckered nature of the spiro[3.3]heptane core and provide a foundational understanding of its conformational preferences.

Table 1: Selected Crystallographic Data for Spiro[3.3]heptane Derivatives

Compound Ring Puckering Dihedral Angles Reference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane 12.9 (7)° and 21.2 (5)° nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry of molecules in solution. For spiro[3.3]heptane derivatives, various NMR experiments can provide insights into the relative and absolute configuration of stereoisomers.

One key technique is the Nuclear Overhauser Effect (NOE), which is observed between protons that are close in space. In 1H–1H NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, the presence of cross-peaks between protons on different rings can help to establish their relative orientation. This method has been successfully used to determine the stereochemistry of spiro[3.3]heptane-derived amino acids by analyzing their diastereomeric derivatives. researchgate.net

Proton-proton (¹H-¹H) and proton-carbon (¹H-¹³C) coupling constants can also provide valuable information about dihedral angles and, consequently, the conformation of the cyclobutane rings.

Computational Chemistry for Conformational Landscapes

Computational chemistry provides a theoretical framework to explore the conformational landscape of molecules like this compound, complementing experimental techniques. These methods allow for the calculation of the potential energy of different conformations, helping to identify the most stable structures.

Torsional Strain and Ring Dynamics

Computational models can quantify this strain and predict the dynamic behavior of the rings, such as the energy barriers for ring puckering. This puckering is a mechanism to partially alleviate the torsional strain. libretexts.org

Energy Minimization and Conformational Sampling

Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. plos.orgnih.gov For a molecule with limited flexibility like this compound, energy minimization can quickly identify the preferred puckered conformation of the cyclobutane rings.

Conformational sampling techniques, such as molecular dynamics simulations or Monte Carlo methods, are used to explore the full range of accessible conformations. ucsb.eduresearchgate.net These methods generate a large number of possible structures and calculate their energies, providing a comprehensive picture of the molecule's conformational landscape and the relative populations of different conformers at a given temperature. ucsb.edunih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane

Derivatization and Chemical Transformations of Spiro 3.3 Heptan 2 Amine

Amine Functional Group Reactivity

The primary amine group of spiro[3.3]heptan-2-amine is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation and Sulfonamide Formation

Acylation of this compound with acyl halides or anhydrides is a fundamental transformation to introduce amide linkages. This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 1: General Acylation Reaction

ReactantsReagentProduct
This compoundAcyl Halide (e.g., Acetyl chloride)N-acetyl-spiro[3.3]heptan-2-amine
This compoundCarboxylic Anhydride (e.g., Acetic anhydride)N-acetyl-spiro[3.3]heptan-2-amine

Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction is a common method for introducing a sulfonyl group, which is a key functional group in many pharmaceutical compounds. The synthesis of sulfonamides can be achieved through the reaction of primary or secondary amines with sulfonyl chlorides. cbijournal.com

Table 2: General Sulfonamide Formation Reaction

ReactantsReagentProduct
This compoundSulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)N-(spiro[3.3]heptan-2-yl)benzenesulfonamide

Reductive Amination Reactions

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and can be employed to synthesize substituted amines from this compound. This two-step process involves the initial reaction of the amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the iminium ion over the carbonyl group. harvard.edu

A notable example is the synthesis of this compound itself from a ketone precursor. The reductive amination of spiro[3.3]heptan-2-one with benzylamine, followed by the cleavage of the N-benzyl group via hydrogenation, yields the target primary amine. chemrxiv.org

Table 3: Example of Reductive Amination

Ketone PrecursorAmineReducing AgentIntermediateFinal Product
Spiro[3.3]heptan-2-oneBenzylamineH₂/PdN-benzyl-spiro[3.3]heptan-2-amineThis compound

Salt Formation (e.g., hydrochloride)

As a basic compound, this compound readily reacts with acids to form stable salts. The most common salt form is the hydrochloride salt, which is often preferred for its crystalline nature and improved solubility in aqueous media. The hydrochloride salt is typically prepared by treating a solution of the free base in an organic solvent with hydrochloric acid. achemblock.comsigmaaldrich.com this compound hydrochloride is commercially available, indicating its stability and importance as a building block. achemblock.comsigmaaldrich.com

Table 4: Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
CAS Number 1416439-08-1
Physical Form Solid

Reactions Involving the Spiro[3.3]heptane Scaffold

Beyond the reactivity of the amine group, the spiro[3.3]heptane framework itself can be subjected to various chemical transformations, either by functionalizing different positions on the rings or by modifying its precursors.

Functionalization at Various Ring Positions

The synthesis of functionalized spiro[3.3]heptanes is an active area of research, aiming to produce a diverse range of building blocks for medicinal chemistry. researchgate.netchemrxiv.org Synthetic strategies often involve the construction of the spirocyclic core with pre-installed functional groups or the subsequent modification of the scaffold. For instance, various mono- and bi-functional spiro[3.3]heptane derivatives, including alcohols, boronate esters, and carboxylic acids, have been synthesized. researchgate.net The development of methods to access substituted spiro[3.3]heptanes, including those with challenging 1,5- and 1,6-disubstitution patterns, has been a focus of recent synthetic efforts. nih.gov

Transformations of Ketone Precursors (e.g., Wolff-Kishner reduction)

Ketone precursors, such as spiro[3.3]heptan-2-one, are valuable intermediates in the synthesis of spiro[3.3]heptane derivatives. One of the key transformations of these ketones is the complete reduction of the carbonyl group to a methylene (B1212753) group. The Wolff-Kishner reduction is a classic and effective method for this conversion, particularly for substrates that are sensitive to acidic conditions. wikipedia.orgchemeurope.com The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by deprotonation with a strong base (like potassium hydroxide) at high temperatures to liberate nitrogen gas and form the corresponding alkane. libretexts.org

An example of this transformation is the Wolff-Kishner reduction of a substituted spiro[3.3]heptanone to yield the corresponding functionalized spiro[3.3]heptane. chemrxiv.org

Table 5: Wolff-Kishner Reduction of a Spiro[3.3]heptanone

Starting MaterialReagentsProduct
Substituted Spiro[3.3]heptan-2-oneHydrazine (NH₂NH₂), Potassium Hydroxide (KOH)Corresponding Substituted Spiro[3.3]heptane

Introduction of Heteroatoms into the Spiro[3.3]heptane System

The incorporation of heteroatoms into the spiro[3.3]heptane framework can significantly modulate the physicochemical properties of the resulting molecules, influencing factors such as solubility, polarity, and metabolic stability. While the de novo synthesis of heteroatom-containing spiro[3.3]heptane systems is well-documented, the direct introduction of heteroatoms into a pre-existing this compound core represents a more advanced derivatization strategy.

Research in this area has led to the development of various heteroatom-containing spiro[3.3]heptane analogs, which can be considered derivatives of the parent amine structure. These include structures such as 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane. The synthesis of these compounds, however, typically involves multi-step sequences starting from precursors other than this compound itself. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been achieved through the cyclization of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles.

One conceptual approach to introducing a heteroatom, starting from this compound, could involve a ring-expansion or rearrangement strategy of a suitably functionalized derivative. Another potential pathway could be the functionalization of the amine followed by an intramolecular cyclization that incorporates a heteroatom. For example, derivatization of the amino group to an appropriate precursor could be followed by a reaction that forms a new heterocyclic ring fused or spiro-fused to the existing spiro[3.3]heptane system.

Table 1: Examples of Heteroatom-Containing Spiro[3.3]heptane Scaffolds

Compound NameStructurePotential Synthetic Precursor (Conceptual)
2,6-Diazaspiro[3.3]heptaneDibromoneopentyldiamine derivatives
2-Oxa-6-azaspiro[3.3]heptaneTribromopentaerythritol and an amine source
2-Azaspiro[3.3]heptane-6-carboxylic acid1,1,3,3-Cyclobutanetetracarboxylic acid derivatives

This table presents examples of heteroatom-containing spiro[3.3]heptane systems and their common, though not direct from this compound, synthetic origins.

Palladium-Catalyzed Aryl Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. These reactions typically involve the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a suitable ligand. This compound, as a primary amine, is a prime candidate for participation in such transformations, allowing for the synthesis of a diverse range of N-aryl this compound derivatives.

The utility of related spirocyclic amines in palladium-catalyzed aminations has been demonstrated. For instance, 2,6-diazaspiro[3.3]heptane has been successfully employed in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. This precedent strongly suggests that this compound would readily undergo similar N-arylation reactions.

The general reaction scheme would involve the coupling of this compound with an aryl halide (Ar-X, where X = Br, I, or Cl) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope.

Table 2: Representative Palladium-Catalyzed Aryl Amination of this compound (Hypothetical Examples)

Aryl HalideLigandBaseProduct
4-BromotolueneXPhosNaOt-BuN-(4-methylphenyl)this compound
2-ChloropyridineRuPhosK3PO4N-(pyridin-2-yl)this compound
1-Iodo-3-methoxybenzeneSPhosCs2CO3N-(3-methoxyphenyl)this compound

This table provides hypothetical examples of Buchwald-Hartwig amination reactions with this compound based on established methodologies for similar primary amines.

Photoredox-Mediated Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for the formation of a wide array of chemical bonds under mild reaction conditions. In the context of amines, photoredox catalysis can facilitate C-H functionalization, allowing for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions adjacent to the nitrogen atom.

For this compound, after its N-arylation or N-acylation to a secondary amine, the resulting derivative becomes a suitable substrate for photoredox-mediated α-C-H functionalization. Research has shown the viability of Minisci-photoredox-mediated α-heteroarylation of N-protected secondary amines, which includes spirocyclic derivatives. This type of reaction typically involves the generation of an α-amino radical via single-electron transfer from the amine to an excited photocatalyst. This radical can then engage in various bond-forming reactions.

The functionalization would be expected to occur at the C-H bond of the cyclobutane (B1203170) ring adjacent to the nitrogen atom. This strategy opens up avenues for the late-stage functionalization of this compound derivatives, enabling the introduction of diverse molecular fragments.

Nickel-Catalyzed Cyclization Reactions

Nickel catalysis has become an increasingly important tool in organic synthesis, offering unique reactivity profiles compared to other transition metals. Nickel-catalyzed intramolecular cyclization reactions, in particular, provide efficient pathways to construct cyclic and heterocyclic systems.

While direct examples of nickel-catalyzed cyclization reactions starting from this compound are not extensively reported, the functional handles present in its derivatives could be leveraged for such transformations. For instance, an N-alkenyl or N-alkynyl derivative of this compound could potentially undergo an intramolecular hydroamination or related cyclization reaction catalyzed by nickel.

Furthermore, nickel-catalyzed intramolecular C-N coupling reactions via the extrusion of small molecules like SO2 have been developed for the synthesis of aromatic amines. A suitably designed precursor derived from this compound could potentially undergo such a desulfitative C-N coupling to form a new heterocyclic ring fused to the spiro[3.3]heptane core. Another relevant area is the functionalization of α-amino C–H bonds with aryl halides using a combination of nickel and photoredox catalysis to generate benzylic amines.

The development of such nickel-catalyzed cyclization strategies would provide novel routes to complex polycyclic systems incorporating the spiro[3.3]heptane motif.

Spiro 3.3 Heptan 2 Amine in Medicinal Chemistry and Drug Discovery

Spiro[3.3]heptane Scaffold as a Bioisostere

A bioisostere is a chemical substituent or group that can be interchanged with another, producing a new compound with broadly similar biological properties. The spiro[3.3]heptane scaffold has proven to be an effective bioisostere for several key structural motifs frequently found in drug molecules. chemrxiv.orguniba.it Its utility stems from its ability to mimic the spatial arrangement of substituents while introducing favorable sp³-rich character, which can positively influence a molecule's pharmacological profile.

The phenyl ring is one of the most ubiquitous structures in medicinal chemistry. chemrxiv.org However, its aromaticity can sometimes lead to metabolic liabilities. Saturated, three-dimensional scaffolds that can act as phenyl ring mimics are therefore highly sought after. The spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. researchgate.netchemrxiv.orgresearchgate.net

Unlike previously studied bioisosteres like bicyclo[1.1.1]pentane or cubane, which mimic a para-substituted phenyl ring by maintaining collinear exit vectors for substituents, the spiro[3.3]heptane scaffold acts as a non-collinear bioisostere. chemrxiv.org This means the vectors pointing from the core to the attached chemical groups are not in a straight line, offering a different geometric presentation of substituents that can effectively mimic various phenyl substitution patterns while improving molecular three-dimensionality. chemrxiv.org

The application of the spiro[3.3]heptane scaffold extends beyond mimicking aromatic rings. By incorporating heteroatoms into the bicyclic structure, a variety of important saturated heterocyclic rings can be bioisosterically replaced. These heteroatom-containing spirocycles often retain the key interaction points of the original ring while offering a more rigid and novel chemical space. uniba.itresearchgate.net

Key examples include:

2,6-Diazaspiro[3.3]heptane: This derivative serves as a proven bioisostere for piperazine, a common linker in drug molecules. uniba.itnih.gov Its rigid structure can lead to improvements in target selectivity.

2-Azaspiro[3.3]heptane: This motif has been established as a bioisostere for the piperidine ring. enamine.netresearchgate.net Studies have shown that this replacement can lead to compounds with improved solubility and reduced metabolic degradation. enamine.net

1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE): This novel scaffold has been proposed and studied as a potential bioisostere for piperazine. uniba.it

Table 1: Bioisosteric Replacements Using Spiro[3.3]heptane Scaffolds
Original RingSpiro[3.3]heptane-based BioisostereReference
Phenyl RingSpiro[3.3]heptane chemrxiv.org
Piperazine2,6-Diazaspiro[3.3]heptane uniba.itnih.gov
Piperidine2-Azaspiro[3.3]heptane enamine.netresearchgate.net
Piperazine1-Oxa-2,6-diazaspiro[3.3]heptane uniba.it

Replacing traditional rings with a spiro[3.3]heptane scaffold can significantly impact a compound's "drug-like" properties. The introduction of this sp³-rich, rigid core often leads to changes in lipophilicity, solubility, and metabolic stability. nih.gov For instance, replacing the meta-substituted benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core resulted in a decrease in calculated lipophilicity (clogP) by 0.8 units. chemrxiv.orgresearchgate.net However, this same substitution led to a reduction in metabolic stability in human liver microsomes. chemrxiv.org This highlights the complex trade-offs involved in bioisosteric replacement.

The rigid nature of the spiro[3.3]heptane scaffold can also enhance target selectivity. researchgate.netresearchgate.net By locking the substituents into a more defined spatial orientation, the molecule may fit more precisely into the binding site of its intended target while reducing interactions with off-target proteins, which can lead to fewer side effects.

Conformationally Restricted Ligands for Receptor Probing

The inherent rigidity of the spiro[3.3]heptane motif is a key advantage in drug design. researchgate.netnih.gov Flexible molecules can adopt numerous conformations, and only one of these may be the "bioactive conformation" responsible for binding to a biological target. This conformational flexibility can come with an entropic penalty upon binding. By using a conformationally restricted scaffold like spiro[3.3]heptane, chemists can pre-organize a molecule into a shape that is closer to its bioactive conformation. unina.itresearchgate.net This strategy can lead to an increase in binding affinity and potency. researchgate.net Furthermore, these rigid ligands serve as excellent tools for probing the three-dimensional structure of receptor binding pockets, helping to elucidate the specific structural requirements for optimal ligand-receptor interactions. unina.it

Design and Synthesis of Spiro[3.3]heptane-based Drug Candidates

The theoretical advantages of the spiro[3.3]heptane scaffold have been validated through the design and synthesis of analogs of several FDA-approved drugs. These studies demonstrate that replacing key structural elements with the spiro[3.3]heptane core can produce novel, patent-free compounds that retain or even improve upon the biological activity of the parent drug. chemrxiv.orgnih.gov

Researchers have successfully incorporated the spiro[3.3]heptane scaffold into the structures of several well-known drugs:

Vorinostat: In analogs of the anticancer drug Vorinostat, the terminal phenyl ring was replaced with a spiro[3.3]heptane core. The resulting saturated analog demonstrated cytotoxic and cytostatic activities similar to those of Vorinostat in human hepatocellular carcinoma cells. researchgate.netresearchgate.net

Sonidegib: The meta-substituted phenyl ring of the anticancer agent Sonidegib was replaced with a spiro[3.3]heptane moiety. chemrxiv.orgnih.gov This modification created patent-free analogs with altered physicochemical properties, such as reduced lipophilicity. chemrxiv.orgresearchgate.net

Benzocaine: An analog of the local anesthetic Benzocaine was synthesized where the para-substituted phenyl ring was replaced by a spiro[3.3]heptane scaffold. chemrxiv.orgnih.gov In animal models, this analog showed antinociceptive activity very similar to that of Benzocaine. chemrxiv.orgmykhailiukchem.org

Bupivacaine: Spirocyclic analogs of the local anesthetic Bupivacaine have also been explored. Incorporating 3D-shaped piperidine bioisosteres, including those based on spirocyclic scaffolds, into the Bupivacaine structure has been shown to influence the duration and potency of its anesthetic action, as well as enhance properties like water solubility. researchgate.net

Table 2: Spiro[3.3]heptane Analogs of FDA-Approved Drugs
Parent DrugReplaced MoietyOutcome of Spiro[3.3]heptane AnalogReference
VorinostatMono-substituted Phenyl RingRetained similar cytotoxic and cytostatic activity. researchgate.netresearchgate.net
SonidegibMeta-substituted Phenyl RingDecreased calculated lipophilicity (clogP); reduced metabolic stability. chemrxiv.orgresearchgate.net
BenzocainePara-substituted Phenyl RingDemonstrated antinociceptive activity very similar to the parent drug. chemrxiv.orgmykhailiukchem.org
BupivacainePiperidine RingInfluenced duration and potency of anesthetic action; enhanced water solubility. researchgate.net

Glutamic Acid Analogs

The development of conformationally restricted analogs of neurotransmitters like glutamic acid is a well-established strategy in medicinal chemistry to enhance potency and selectivity for specific receptor subtypes. The spiro[3.3]heptane skeleton has proven to be an effective scaffold for designing such analogs. nih.govenamine.net By incorporating the aminocarboxylate and carboxylic acid functionalities of glutamic acid onto the rigid spiro[3.3]heptane frame, researchers can "fix" the relative spatial orientation of these key binding groups. enamine.net

A divergent synthetic approach has been successfully employed to create a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.govrsc.org This strategy begins with a common precursor, which is then elaborated through key steps like dichloroketene (B1203229) addition or Meinwald oxirane rearrangement to construct the second cyclobutane (B1203170) ring. nih.govrsc.org Subsequent use of a modified Strecker reaction with a chiral auxiliary allows for the separation of stereoisomers. nih.govrsc.org

These synthesized analogs, such as (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid, serve as valuable molecular probes to explore the topology of various glutamate receptors. enamine.net Furthermore, members of these libraries have been evaluated for their inhibitory activity against enzymes like H. pylori glutamate racemase, demonstrating the therapeutic potential of this class of compounds. nih.govrsc.org

Table 1: Examples of Spiro[3.3]heptane-Based Glutamic Acid Analogs
Compound NameKey Structural FeatureApplication/SignificanceReference
(R)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acidEnantiomerically pure glutamic acid analogProbing glutamate receptor topologies enamine.net
(S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acidEnantiomerically pure glutamic acid analogProbing glutamate receptor topologies enamine.net
Regio- and stereoisomers of spiro[3.3]heptane glutamic acid analogsA library of diverse isomersTested for inhibitory activity against H. pylori glutamate racemase nih.govrsc.org

Synthesis of Novel Azaspiro[3.3]heptanes

The spiro[3.3]heptane framework is a versatile starting point for the synthesis of various heterocyclic derivatives, including novel azaspiro[3.3]heptanes. These nitrogen-containing spirocycles are of great interest as they can serve as bioisosteres for common cyclic amines like piperidine and piperazine, which are prevalent in many approved drugs. enamine.netacs.org

The synthesis of these compounds often involves the construction of the four-membered rings through the cyclization of appropriate 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov This methodology has been used to create novel amino acids such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid (an ornithine analogue) and 2-azaspiro[3.3]heptane-6-carboxylic acid (a GABA analogue). nih.gov

Furthermore, scalable syntheses for key building blocks like 2,6-diazaspiro[3.3]heptane have been developed, making this piperazine surrogate more accessible for medicinal chemistry programs. acs.org Other synthetic strategies include the thermal [2+2] cycloaddition between alkenes and isocyanates to form spirocyclic β-lactams, which can then be reduced to the corresponding 1-azaspiro[3.3]heptanes. enamine.netresearchgate.net These synthetic advancements provide chemists with a toolbox to create a wide array of functionalized azaspiro[3.3]heptanes for drug discovery.

Table 2: Synthesized Novel Azaspiro[3.3]heptanes
Compound NameBioisosteric RelationshipSynthetic ApproachReference
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acidOrnithine analogueRing closure of 1,3-bis-electrophiles nih.gov
2-azaspiro[3.3]heptane-6-carboxylic acidGABA analogueRing closure of 1,3-bis-electrophiles nih.gov
2,6-Diazaspiro[3.3]heptane derivativesPiperazine surrogateConcise and scalable synthesis reported acs.org
1-Azaspiro[3.3]heptane derivativesPiperidine bioisostere[2+2] cycloaddition to form β-lactam, followed by reduction enamine.netresearchgate.net

Structure-Activity Relationship (SAR) Studies

The rigid nature of the spiro[3.3]heptane scaffold makes it an excellent tool for structure-activity relationship (SAR) studies. By locking the conformation of substituents, it allows for a clearer understanding of how the spatial arrangement of functional groups affects biological activity. nih.gov

A key application of this scaffold is as a saturated, non-planar bioisostere for the phenyl ring. chemrxiv.orgnih.gov Researchers have successfully replaced mono-, meta-, and para-substituted phenyl rings in known drugs with the spiro[3.3]heptane core. chemrxiv.org For example, the meta-substituted benzene ring in the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane moiety. chemrxiv.orgnih.gov The resulting saturated analogs, (±)-trans-76 and (±)-cis-76, retained high potency, although they were found to be about two orders of magnitude less active than the parent drug. chemrxiv.org This demonstrates that the non-collinear exit vectors of the spiro[3.3]heptane can effectively mimic the vectorality of a meta-substituted phenyl ring to maintain significant biological activity. chemrxiv.org

The SAR of these analogs is highly dependent on the stereochemistry of the spirocyclic core. The difference in activity between the cis and trans isomers highlights the importance of the precise three-dimensional positioning of the substituents for optimal interaction with the biological target. chemrxiv.org These studies provide valuable insights for designing novel, patent-free drug candidates with potentially improved properties. chemrxiv.orgnih.gov

Table 3: SAR of Sonidegib and its Spiro[3.3]heptane Analogs
CompoundCore StructureIC₅₀ (µM) for Hedgehog Signaling InhibitionReference
Sonidegibmeta-substituted phenyl0.0015 chemrxiv.org
(±)-trans-76trans-spiro[3.3]heptane0.48 chemrxiv.org
(±)-cis-76cis-spiro[3.3]heptane0.24 chemrxiv.org

Metabolic Stability Enhancements

A significant challenge in drug design is optimizing the metabolic stability of lead compounds to ensure a suitable pharmacokinetic profile. The introduction of spirocyclic scaffolds is a strategy often employed to improve metabolic stability, as their rigid, saturated nature can block sites of metabolism that are common on more flexible or aromatic systems.

However, the effect of incorporating a spiro[3.3]heptane core is not always straightforward and can be highly dependent on the specific molecular context. In the case of the Sonidegib analogs, replacing the phenyl ring with the spiro[3.3]heptane scaffold led to a reduction in metabolic stability in human liver microsomes. chemrxiv.org The parent drug, Sonidegib, had a half-life (t₁/₂) of 93 minutes. The trans-spiro[3.3]heptane analog showed a 50% reduction in stability with a half-life of 47 minutes, while the cis-isomer displayed a dramatic reduction, with a half-life of only 11 minutes. chemrxiv.org

Table 4: Metabolic Stability Data for Sonidegib and its Spiro[3.3]heptane Analogs
CompoundIntrinsic Clearance (CLint, μL min⁻¹ mg⁻¹)Half-Life (t₁/₂, min)Reference
Sonidegib1893 chemrxiv.orgresearchgate.net
(±)-trans-763647 chemrxiv.orgresearchgate.net
(±)-cis-7615611 chemrxiv.orgresearchgate.net

Theoretical and Computational Studies of Spiro 3.3 Heptan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of Spiro[3.3]heptan-2-amine. nih.govnih.gov These ab initio methods solve approximations of the Schrödinger equation to predict molecular characteristics.

A typical approach involves geometry optimization, where the molecule's lowest energy conformation is found. For this compound, this would confirm the puckered nature of the two cyclobutane (B1203170) rings. nih.gov Following optimization, further calculations can elucidate electronic properties such as the distribution of electron density, molecular orbital energies, and reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized around the nitrogen atom's lone pair of electrons, indicating this is the most likely site for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometric and Electronic Properties of this compound (Illustrative) Calculated using DFT with B3LYP functional and 6-311++G(d,p) basis set.

ParameterPredicted ValueDescription
C-N Bond Length1.47 ÅLength of the bond between the carbon and nitrogen of the amine group.
C-H (amine) Bond Length1.02 ÅLength of the nitrogen-hydrogen bonds.
C-C (ring) Bond Length1.55 ÅAverage length of the carbon-carbon bonds within the cyclobutane rings.
Spiro C-C-C Angle~88.5°Internal angle of the cyclobutane rings at the spirocyclic carbon.
HOMO Energy-8.9 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap11.0 eVA measure of molecular stability and reactivity.
Dipole Moment1.3 DIndicates the overall polarity of the molecule.

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar amine compounds. Actual values would require specific computation for this molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations provide insights into its dynamic behavior and conformational preferences in different environments, such as in a solvent like water.

The simulation begins by defining a force field, a set of parameters that describes the potential energy of the system's particles. The spiro[3.3]heptane core is known for its conformational rigidity, meaning it does not undergo large structural changes like ring-flips seen in cyclohexane. acs.org The primary focus of conformational analysis for this molecule would be on the orientation of the amine (-NH2) group relative to the spirocyclic scaffold. The rotation around the C-N bond can be studied to identify the most stable (lowest energy) rotamers.

Analysis of the simulation trajectory can reveal key dynamic properties, such as the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For this compound, the RMSF of the scaffold's carbon atoms is expected to be low, while the atoms of the amine group would show higher fluctuation.

Table 2: Typical Parameters for an MD Simulation of this compound

ParameterValue/SettingPurpose
Force FieldAMBER, CHARMMDefines the potential energy function for interatomic interactions.
Solvent ModelTIP3P WaterExplicitly models the aqueous environment.
System Size~5000 atomsA central ligand molecule surrounded by solvent in a periodic box.
Temperature300 KSimulates physiological temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.
Simulation Time100 nsDuration of the simulation to allow for adequate conformational sampling.
Time Step2 fsThe interval between successive calculations of forces and positions.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com Given the prevalence of the spiro[3.3]heptane scaffold in drug discovery, docking studies of this compound are valuable for identifying potential biological targets and understanding binding interactions. researchgate.net

The primary amine group is a key pharmacophore that can act as a hydrogen bond donor and can be protonated at physiological pH, allowing it to form strong ionic interactions. Potential protein targets could include enzymes like monoamine oxidases (MAOs), G-protein coupled receptors (GPCRs) that bind aminergic neurotransmitters, or ion channels.

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site. These poses are evaluated using a scoring function that estimates the binding affinity. A successful docking study would identify poses where the amine group forms favorable hydrogen bonds or salt bridges with key amino acid residues (e.g., Aspartic Acid, Glutamic Acid) in the active site, while the rigid spirocyclic core makes hydrophobic contacts.

Table 3: Hypothetical Docking Targets and Key Interactions for this compound

Potential Protein TargetTarget ClassRationale for TargetingPredicted Key Interactions
Monoamine Oxidase B (MAO-B)EnzymeMAO-B metabolizes amine neurotransmitters; inhibitors are used for Parkinson's disease.Ionic interaction/H-bond between the protonated amine and active site residues. Hydrophobic packing of the spiro-core.
Dopamine Receptor D2GPCRTarget for antipsychotic drugs; binds ligands with a primary amine feature.Salt bridge between the amine and an Aspartic Acid residue. Van der Waals contacts with aromatic residues.
Glutamate ReceptorIon ChannelAnalgesic protein target that can be modulated by amine-containing compounds. ksu.edu.saHydrogen bonding from the amine group to Serine or Glutamate residues in the binding pocket. ksu.edu.sa

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. uncw.eduresearchgate.net Predicting the ¹H and ¹³C NMR spectra for this compound can aid in its experimental characterization and structure verification.

DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to calculate the isotropic magnetic shielding constants for each nucleus. uncw.edu These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the molecular symmetry dictates the number of unique signals. The spirocyclic carbon (C4) is unique. The two cyclobutane rings are equivalent. Within each ring, the carbons and hydrogens will show distinct signals based on their proximity to the spiro center and the amine group. The carbon bearing the amine group (C2) would be shifted downfield compared to the other CH2 groups due to the electronegativity of the nitrogen atom. Similarly, the proton attached to C2 (H2) would be the most downfield of the aliphatic protons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predictions are illustrative and based on computational models in CDCl₃.

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity (¹H)
C1, C5~35.0~2.10m
C2~55.0~3.20m
C3, C7~35.0~2.10m
C4~40.0--
C6~20.0~1.90m
NH₂-~1.50 (broad)s

Q & A

Q. What are the key synthetic strategies for Spiro[3.3]heptan-2-amine, and how do reaction conditions impact yield?

Answer: A common approach involves introducing the amine group late in the synthesis to avoid interference with spirocyclic ring formation. For example, reacting ethylamine with spiro[3.3]heptane-2-carboxylic acid derivatives (e.g., esters or acyl chlorides) followed by LiAlH4 reduction achieves the final product . Symmetry in the spirocyclic core simplifies retrosynthetic planning, as seen in the synthesis of N-ethyl-2-aminomethylspiro[3.3]heptane from fragments with ≤3 contiguous carbons . Yield optimization requires careful control of reaction stoichiometry (e.g., Grignard reagent excess) and temperature during cyclization steps. Hydrochloride salt formation (e.g., this compound hydrochloride) improves stability and isolation efficiency .

Q. How can researchers confirm the purity and structural integrity of this compound derivatives?

Answer:

  • Analytical Techniques :
    • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify spirocyclic geometry and substituent positions (e.g., distinct splitting patterns for bridgehead protons) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for detecting impurities .
    • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% threshold for pharmacological studies) .
  • Stability Testing : Storage at 2–8°C in anhydrous conditions prevents decomposition of hydrochloride salts .

Advanced Research Questions

Q. How can this compound derivatives be optimized for NMDA receptor antagonism?

Answer: Structure-activity relationship (SAR) studies highlight the importance of:

  • Substituent Effects : Fluorination at the 6-position (e.g., 6,6-Difluorothis compound) enhances blood-brain barrier penetration and receptor affinity .
  • Side Chain Modifications : N-alkylation with morpholino or piperidine groups (e.g., compound 5c in ) improves binding to the phencyclidine (PCP) site .
  • In Vitro/In Vivo Correlation : Compare toxicity profiles (e.g., MDCK and N2a cell viability assays) with memantine to identify therapeutic windows .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound analogs?

Answer:

  • Meta-Analysis : Aggregate data from binding assays (e.g., IC50 values) and toxicity studies to identify outliers. For example, discrepancies in NMDA receptor affinity may arise from variations in assay conditions (e.g., pH, temperature) .
  • Controlled Replication : Standardize synthetic protocols (e.g., Boc protection/deprotection steps in ) to eliminate purity-related variability.
  • Computational Modeling : Molecular docking simulations predict steric clashes or electronic mismatches in derivatives with inconsistent activity .

Q. How can functionalization of the spirocyclic core expand the utility of this compound in drug discovery?

Answer:

  • Carboxylic Acid Derivatives : Spiro[3.3]heptane-2-carboxylic acid serves as a precursor for amide or ester conjugates, enabling prodrug strategies .
  • Boc-Protected Intermediates : 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid allows selective modification of the amine group while preserving the spiro scaffold .
  • Fluorination : Introduce fluorine via electrophilic substitution or late-stage deoxyfluorination to modulate pharmacokinetics .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound synthesis?

Answer:

  • Stepwise Documentation : Detail reaction parameters (e.g., LiAlH4 reduction time, Grignard reagent stoichiometry) to minimize batch-to-batch variability .
  • Quality Control : Implement in-process HPLC monitoring to abort reactions if intermediates deviate from expected retention times .
  • Data Sharing : Publish full spectral data (NMR, MS) and crystallographic coordinates (if available) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.